

synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone experimental protocol

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Compound of Interest

Compound Name:	2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone
Cat. No.:	B1301712

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Application Note: Synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

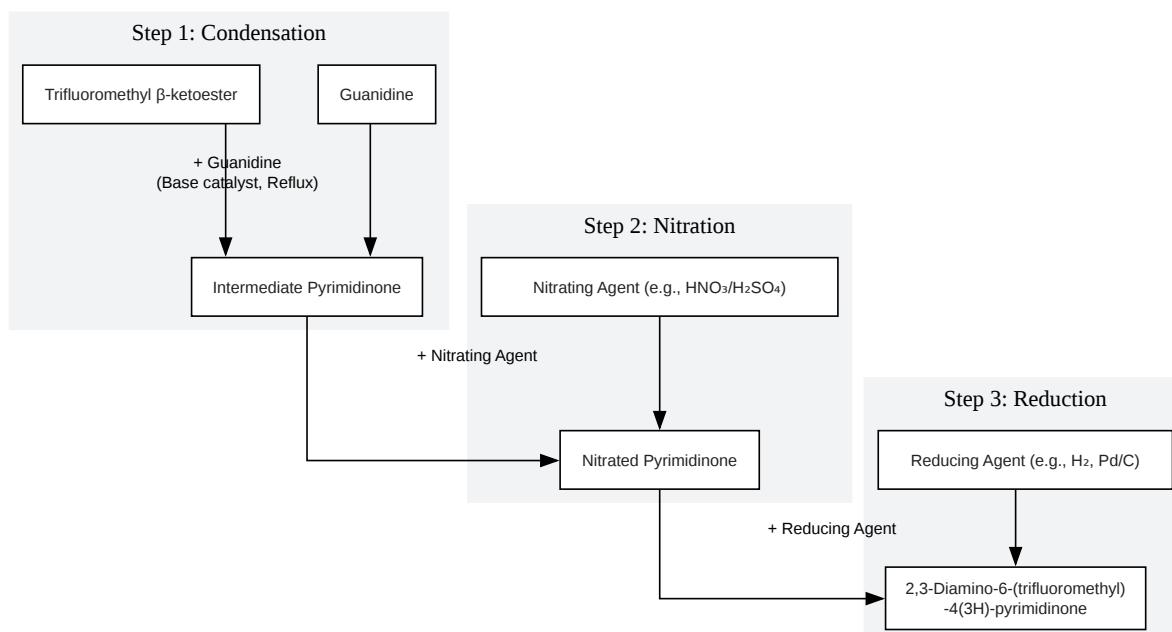
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.^[1] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final compounds.^[1] This document outlines a general synthetic approach based on established chemical principles for pyrimidine derivatives.

While specific experimental data for the direct synthesis of **2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone** is not readily available in the public domain, a plausible synthetic route can be devised based on analogous reactions. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea or guanidine.

General Synthetic Pathway

A potential synthetic route to the target molecule could involve the cyclocondensation of a trifluoromethyl-substituted β -ketoester with a guanidine derivative, followed by subsequent functional group manipulations.

Workflow of the Proposed Synthesis



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References

- 1. chemimpex.com [chemimpex.com]
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